molecular formula C19H17NO5 B14654119 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile CAS No. 51116-23-5

2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile

Cat. No.: B14654119
CAS No.: 51116-23-5
M. Wt: 339.3 g/mol
InChI Key: OPEGUAZSDPKRJX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a benzodioxole ring and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole with 3,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups in the compound.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzodioxole and dimethoxyphenyl groups can bind to active sites, altering the function of these targets and modulating biochemical pathways.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole or dimethoxyphenyl groups, such as:

  • 2-(1,3-Benzodioxol-5-yl)-4-phenyl-4-oxobutanenitrile
  • 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanal

These compounds share structural similarities but differ in their functional groups, leading to unique chemical properties and applications. The presence of both benzodioxole and dimethoxyphenyl groups in 2-(1,3-Benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile makes it particularly versatile in various research and industrial contexts.

Properties

CAS No.

51116-23-5

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile

InChI

InChI=1S/C19H17NO5/c1-22-16-5-4-13(9-18(16)23-2)15(21)7-14(10-20)12-3-6-17-19(8-12)25-11-24-17/h3-6,8-9,14H,7,11H2,1-2H3

InChI Key

OPEGUAZSDPKRJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(C#N)C2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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